Home > Products > Screening Compounds P114815 > 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline - 264208-55-1

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline

Catalog Number: EVT-3187569
CAS Number: 264208-55-1
Molecular Formula: C17H23ClN4O2
Molecular Weight: 350.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Quinazolines are characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring.

Synthesis Analysis

The synthesis of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline typically involves several steps:

  1. Starting Material Preparation: The synthesis begins with 7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline as a precursor. This compound can be synthesized from various starting materials through nucleophilic substitution reactions.
  2. Chlorination: The introduction of the chlorine atom at the 4-position is achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction conditions typically involve heating the mixture to facilitate the chlorination process.
  3. Purification: After the chlorination step, the product is purified using techniques such as column chromatography or recrystallization to isolate the desired quinazoline derivative.

For instance, one method involves reacting 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one with thionyl chloride in DMF (dimethylformamide) at elevated temperatures, followed by extraction and purification steps to yield the final product with yields often exceeding 58% .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline features:

  • Chlorine Atom: Positioned at the 4-position on the quinazoline ring.
  • Methoxy Group: Located at the 6-position, which contributes to its solubility and reactivity.
  • Propoxy Chain: A propoxy group attached to the 7-position, which includes a piperazine moiety that enhances biological activity.

The structural formula can be represented as follows:

InChI 1S C19H23ClN4O2 c1 23 5 7 24 8 6 23 4 3 9 26 18 11 16 15 10 17 18 25 2 19 20 14 12 21 13 22 16 h10 11 13H 3 9H2 1 2H3\text{InChI 1S C19H23ClN4O2 c1 23 5 7 24 8 6 23 4 3 9 26 18 11 16 15 10 17 18 25 2 19 20 14 12 21 13 22 16 h10 11 13H 3 9H2 1 2H3}

This structure allows for various interactions within biological systems, enhancing its potential therapeutic effects.

Chemical Reactions Analysis

The compound can participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
  2. Formation of Salts: Interaction with bases can lead to salt formation, which may enhance solubility.
  3. Rearrangements: Under specific conditions, structural rearrangements may occur leading to different derivatives.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

As an intermediate in the synthesis of Bosutinib, 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline contributes to inhibiting BCR-ABL tyrosine kinase activity. Bosutinib binds to the ATP-binding pocket of BCR-ABL, blocking its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Biochemical Pathways

The inhibition of BCR-ABL affects critical pathways such as:

  • Ras/MEK/ERK Pathway: Involved in cell growth and differentiation.
  • PI3K/AKT Pathway: Plays a role in cell survival and metabolism.

These pathways are essential for understanding how this compound can potentially influence cancer cell behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline include:

PropertyValue
Molecular FormulaC19H23ClN4O2C_{19}H_{23}ClN_{4}O_{2}
Molecular Weight374.86 g/mol
Purity>95%
AppearanceSolid (typically white or off-white)
SolubilitySoluble in organic solvents like DMSO and DMF

These properties are vital for its application in laboratory settings and pharmaceutical formulations.

Applications

The primary application of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline lies in its role as an intermediate in synthesizing Bosutinib. Its applications extend to:

  1. Anticancer Research: As part of drug development processes targeting specific cancer pathways.
  2. Pharmaceutical Development: Contributing to formulations aimed at enhancing bioavailability and efficacy.
  3. Biochemical Studies: Investigating cellular mechanisms influenced by BCR-ABL inhibition.
Introduction to Quinazoline-Based Kinase Inhibitors

Role of Quinazoline Scaffolds in Targeted Cancer Therapy

Quinazoline derivatives constitute a privileged scaffold in oncology drug discovery due to their exceptional capacity to selectively inhibit tyrosine kinases involved in pathological signaling pathways. The planar bicyclic quinazoline core enables precise interactions with the ATP-binding pockets of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases, making it an ideal template for rational drug design. The structural versatility of the quinazoline system allows strategic substitutions at the 4, 6, and 7 positions that fine-tune receptor affinity, selectivity, and pharmacokinetic properties. These targeted inhibitors offer significant advantages over conventional chemotherapy by specifically blocking oncogenic signaling cascades while sparing healthy cells, thereby reducing systemic toxicity. The development of quinazoline-based kinase inhibitors represents a paradigm shift in precision oncology, with several agents (gefitinib, erlotinib, lapatinib) achieving clinical approval and transforming treatment outcomes for various malignancies [2] [8].

Structural Evolution of 4-Anilinoquinazoline Derivatives as Kinase Inhibitors

The structural optimization of quinazoline-based kinase inhibitors has followed a systematic trajectory toward enhanced potency and selectivity:

  • First-generation inhibitors featured simple 4-anilino substitutions but exhibited limited kinase selectivity and acquired resistance due to gatekeeper mutations. These compounds established the fundamental pharmacophore requirement: a hydrogen-bond accepting group at position 4 and hydrophobic substituents at positions 6 and 7.

  • Second-generation compounds incorporated irreversible Michael acceptors at position 4 to overcome resistance mutations. Simultaneously, alkoxy extensions at position 7 were developed to extend into the hydrophobic pocket II of the kinase domain. The 7-(3-morpholinopropoxy) modification in particular demonstrated improved VEGFR inhibition profiles.

  • Third-generation architectures optimized both position 6 and 7 substituents while introducing solubilizing groups. The critical innovation emerged with the introduction of 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline as a versatile intermediate. This compound integrates three strategic modifications:

  • A 4-chloro leaving group enabling nucleophilic displacement with aniline derivatives
  • A 6-methoxy group enhancing hydrophobic pocket I interactions
  • A 7-[3-(4-methylpiperazin-1-yl)propoxy] side chain providing both kinase affinity and aqueous solubility

Table 1: Structural Evolution of 4-Anilinoquinazoline Kinase Inhibitors

GenerationPosition 4Position 6Position 7Representative Compound
FirstAnilinoH/HH/ClPD153035
SecondAcrylamideOCH₃MorpholinopropoxyAfatinib
ThirdCl (Reactive)OCH₃[3-(4-Methylpiperazin-1-yl)propoxy]Key Intermediate

The transition to chlorine at position 4 provided a superior leaving group for nucleophilic substitution compared to earlier alkoxy groups, enabling efficient synthesis of diverse anilino derivatives. Meanwhile, the 4-methylpiperazine moiety significantly enhanced water solubility—a critical limitation of earlier hydrophobic inhibitors—without compromising kinase binding affinity. This structural evolution addressed the dual challenges of synthetic versatility and drug-like properties, positioning this quinazoline derivative as a cornerstone in kinase inhibitor development [1] [2] [8].

Significance as a Pharmacophore Core

The molecular architecture of 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline embodies a sophisticated integration of complementary chemical features that collectively define its significance as a privileged pharmacophore core:

  • Position 4 (Chloro substituent): The chlorine atom serves as both a hydrogen bond acceptor and an excellent leaving group for nucleophilic aromatic substitution. This dual functionality enables efficient derivatization with diverse aniline moieties that confer kinase selectivity. The chlorine's moderate electronegativity (Pauling scale: 3.16) creates an electron-deficient center that facilitates displacement while maintaining ring stability—a significant improvement over labile 4-fluoro analogs.

  • Position 6 (Methoxy group): The 6-methoxy substituent occupies a critical spatial position within the kinase hydrophobic pocket I. This group's conformational rigidity restricts rotation around the C6-O bond, optimally positioning the methoxy oxygen for hydrogen bonding with conserved threonine residues (e.g., Thr766 in EGFR). Additionally, the methyl group provides hydrophobic stabilization through van der Waals interactions with aliphatic amino acid side chains.

  • Position 7 (3-(4-Methylpiperazin-1-yl)propoxy chain): This solubilizing extension represents a masterstroke of molecular design. The propoxy linker positions the terminal 4-methylpiperazine moiety to access solvent-exposed regions of the kinase domain. The piperazine nitrogen (pKa = 7.63 ± 0.10) remains partially protonated at physiological pH, enhancing aqueous solubility while the methyl group moderates basicity to prevent excessive plasma protein binding. The chain's flexibility allows adaptive binding to both EGFR and VEGFR isoforms, explaining the broad utility of this intermediate in developing multi-targeted kinase inhibitors.

Table 2: Pharmacophore Features of the Quinazoline Core

Structural ElementKey PropertiesRole in Kinase InhibitionMolecular Parameters
Quinazoline CorePlanar bicyclic systemATP-mimetic scaffoldDipole moment: 5.2 D
4-Chloro substituentσₚ = 0.23, Leaving group abilityDisplacement site for aniline pharmacophoresBond length: 1.73Å
6-Methoxy groupConformationally restrictedHydrophobic pocket I bindingTorsion angle: 0°-15°
7-[3-(4-Methylpiperazin-1-yl)propoxy]pKa = 7.63 ± 0.10Solubility enhancement & solvent-pocket accessLogP contribution: -1.2

The compound's physicochemical profile—molecular weight (350.84 g/mol), calculated density (1.220 ± 0.06 g/cm³), and balanced lipophilicity (predicted LogP ≈ 2.1)—aligns with Lipinski's criteria for drug-likeness. Thermal stability is evidenced by its high boiling point (503.3 ± 50.0 °C), which facilitates synthetic manipulation under various reaction conditions. These attributes collectively establish this quinazoline derivative as a multipurpose pharmacophore core that enables efficient structure-activity relationship exploration while maintaining favorable drug-like properties. Its synthesis represents a pivotal step in developing clinically effective kinase inhibitors with optimized target engagement profiles and pharmacokinetic behavior [1] [2] [3].

Properties

CAS Number

264208-55-1

Product Name

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline

IUPAC Name

4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline

Molecular Formula

C17H23ClN4O2

Molecular Weight

350.8 g/mol

InChI

InChI=1S/C17H23ClN4O2/c1-21-5-7-22(8-6-21)4-3-9-24-16-11-14-13(10-15(16)23-2)17(18)20-12-19-14/h10-12H,3-9H2,1-2H3

InChI Key

IEPCUHXQCIATQT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CN=C3Cl)OC

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CN=C3Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.